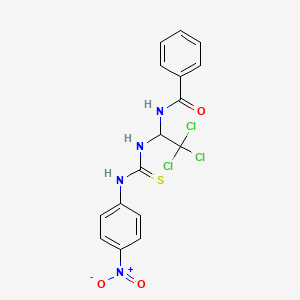![molecular formula C17H11F3N2O2 B11707413 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-imino-N-[3-(trifluorométhyl)phényl]-2H-chromène-3-carboxamide est un composé synthétique connu pour ses diverses activités biologiques et ses applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé appartient à la classe des dérivés du chromène, qui sont connus pour leur large éventail de propriétés pharmacologiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-imino-N-[3-(trifluorométhyl)phényl]-2H-chromène-3-carboxamide implique généralement la réaction de condensation de Knoevenagel. Cette réaction est effectuée en condensant le 3-(trifluorométhyl)benzaldéhyde avec la 3-amino-2H-chromène-2-one en présence d'une base appropriée telle que la pipéridine. La réaction est généralement conduite dans un solvant organique tel que l'éthanol ou le méthanol sous reflux .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-imino-N-[3-(trifluorométhyl)phényl]-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe imino.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure d'aluminium et de lithium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes imino ou chromène hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe imino.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Mécanisme d'action
Le mécanisme d'action du 2-imino-N-[3-(trifluorométhyl)phényl]-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré que le composé inhibait l'activité de certaines enzymes, telles que l'AKR1B10, qui est impliquée dans la prolifération des cellules cancéreuses . L'inhibition de cette enzyme conduit à la perturbation des processus cellulaires, ce qui entraîne des effets cytotoxiques sur les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation . The inhibition of this enzyme leads to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(phénylimino)-2H-chromène-3-carboxamide : Structure similaire mais avec un groupe phényle au lieu d'un groupe trifluorométhyle.
2-imino-4-(trifluorométhyl)thiazolidine-4-ol : Contient un cycle thiazolidine au lieu d'un cycle chromène.
N-(4-méthylphényl)-2-{[3-(trifluorométhyl)phényl]imino}-2H-chromène-3-carboxamide : Structure similaire avec un groupe méthyle sur le cycle phényle.
Unicité
Le 2-imino-N-[3-(trifluorométhyl)phényl]-2H-chromène-3-carboxamide est unique en raison de la présence du groupe trifluorométhyle, qui améliore son activité biologique et sa stabilité. Ce groupe contribue également à la capacité du composé à interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat précieux pour le développement de médicaments et d'autres applications.
Propriétés
Formule moléculaire |
C17H11F3N2O2 |
|---|---|
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-3-6-12(9-11)22-16(23)13-8-10-4-1-2-7-14(10)24-15(13)21/h1-9,21H,(H,22,23) |
Clé InChI |
ZZQUIBPMWWZJIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
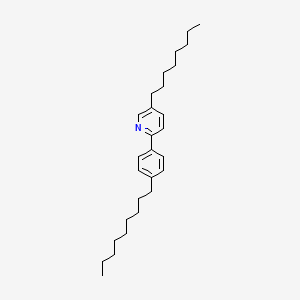
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
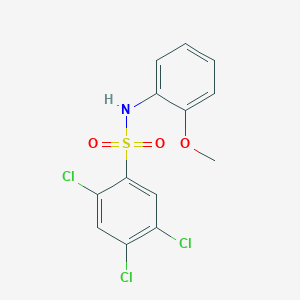
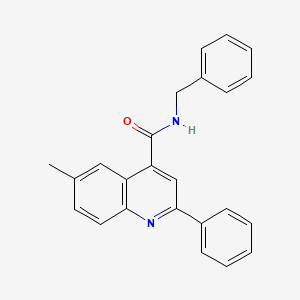
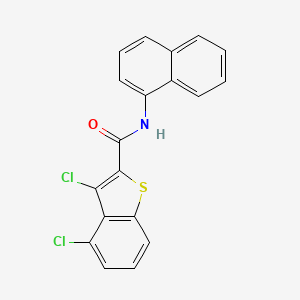
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
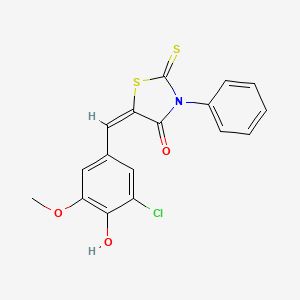
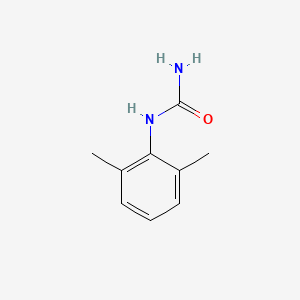
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
